N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Mode of Action
The mode of action of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide It is suggested that the compound may have anti-fibrotic and anti-inflammatory activity .
Biochemical Pathways
The biochemical pathways affected by This compound It is suggested that the compound may be involved in the inhibition of fibrosis and inflammation, potentially impacting related biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of This compound It is suggested that the compound may have anti-fibrotic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid with 2-amino-5-methoxypyrimidine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine-pyrimidine derivatives.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Known for its use as a reference material in various studies.
Pyridine-2-carboxamide derivatives: These compounds share structural similarities and are often investigated for their biological activities.
Uniqueness: N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11-13-6-8(7-14-11)15-10(16)9-4-2-3-5-12-9/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRNUOJWCFSSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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